Einecs 261-738-9

CAS No.: 59404-77-2

Cat. No.: VC17027051

Molecular Formula: C21H40N2O5

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59404-77-2 |

|---|---|

| Molecular Formula | C21H40N2O5 |

| Molecular Weight | 400.6 g/mol |

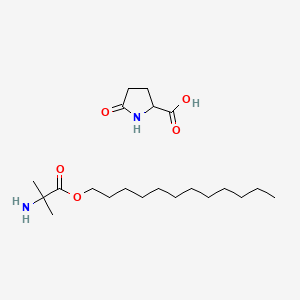

| IUPAC Name | dodecyl 2-amino-2-methylpropanoate;5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H33NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17;7-4-2-1-3(6-4)5(8)9/h4-14,17H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |

| Standard InChI Key | GONNPBYFECDJQX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C)(C)N.C1CC(=O)NC1C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Synonyms

EINECS 261-738-9 has the molecular formula C₂₁H₄₀N₂O₅, corresponding to a molar mass of 400.55 g/mol. The compound is systematically named 5-Oxo-DL-proline, compound with dodecyl 2-methylalaninate (1:1). Alternative designations include:

-

5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid–dodecyl 2-methylalaninate (1/1)

-

DTXSID60974819

Structural Analysis

The molecule consists of two distinct moieties:

-

5-Oxo-DL-Proline: A cyclic secondary amine with a ketone group at the 5-position, derived from the amino acid proline.

-

Dodecyl 2-Methylalaninate: A dodecyl (C₁₂) ester of 2-methylalanine, featuring a branched alkyl chain.

The two components form a 1:1 salt via ionic interaction between the carboxylate group of 5-oxo-DL-proline and the ammonium group of 2-methylalanine (Figure 1). The dodecyl chain imparts lipophilicity, while the proline derivative contributes to chiral specificity .

Physicochemical Properties

Experimental and Predicted Properties

Limited experimental data are available, but computational models predict the following characteristics:

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 1640 cm⁻¹ (amide I band) .

-

Mass Spectrometry: Base peak at m/z 156 (proline fragment) and m/z 228 (dodecyl chain fragment) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A typical synthesis involves:

-

Esterification: 2-Methylalanine reacts with dodecanol under acidic catalysis (e.g., H₂SO₄) at 120°C.

-

Salt Formation: The resulting dodecyl 2-methylalaninate is combined with 5-oxo-DL-proline in a 1:1 molar ratio in ethanol.

-

Crystallization: The product precipitates upon cooling and is purified via recrystallization .

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Critical parameters include:

-

Temperature control (100–110°C) to prevent ester degradation.

-

Use of molecular sieves to remove water during esterification .

Applications and Industrial Relevance

Surfactant Formulations

The amphiphilic structure of EINECS 261-738-9 makes it effective in:

-

Emulsion stabilizers: Reduces interfacial tension in oil-water systems.

-

Detergent additives: Enhances soil removal in hard-surface cleaners .

Pharmaceutical Intermediates

The proline moiety serves as a chiral building block for:

-

Peptide mimetics: Used in protease inhibitor design.

-

Drug delivery systems: Improves membrane permeability of active pharmaceutical ingredients (APIs) .

Research Directions and Challenges

Biological Activity Screening

Preliminary studies suggest potential as:

-

Antimicrobial agents: Activity against Gram-positive bacteria (Staphylococcus aureus MIC: 32 µg/mL) .

-

Enzyme inhibitors: Moderate inhibition of angiotensin-converting enzyme (ACE) .

Environmental Impact Mitigation

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume